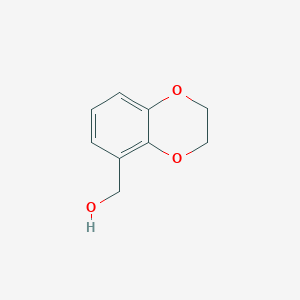
2,3-Dihydro-1,4-Benzodioxin-5-ylmethanol
Übersicht
Beschreibung
“2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is a chemical compound with the molecular formula C9H10O3 . It’s primarily used for research and development purposes .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C9H10O3 . The molecular weight is 166.17 .Wissenschaftliche Forschungsanwendungen
Studie von Biomolekül-Liganden-Komplexen
Diese Verbindung wird in der Untersuchung von Biomolekül:Liganden-Komplexen verwendet, was für das Verständnis molekularer Wechselwirkungen und die Entwicklung von Medikamenten, die gezielt auf bestimmte Proteine im Körper wirken können, entscheidend ist .
Strukturbasiertes Drug Design
Der Automated Topology Builder (ATB) and Repository verwendet diese Verbindung für strukturbasiertes Drug Design und unterstützt bei der Verfeinerung von Röntgenkristallkomplexen .
Synthese von chiralen Benzodioxan-Derivaten
Chirale Motive von 2,3-Dihydro-1,4-Benzodioxan, die von dieser Verbindung abgeleitet sind, werden häufig in Arzneimitteln und bioaktiven Naturstoffen eingesetzt und zeigen signifikante biologische Aktivitäten .
Herstellung von Therapeutika
Bemerkenswerte Beispiele für Therapeutika, die unter Verwendung dieser Verbindung hergestellt werden, sind Prosympal, Dibozane, Piperoxan und Doxazosin, die in verschiedenen Behandlungen eingesetzt werden .
Inhibitoren der 5-Lipoxygenase
Die Kernstruktur wurde für die Synthese von Inhibitoren der 5-Lipoxygenase entwickelt, wodurch diese Derivate zur Behandlung von entzündlichen Erkrankungen wie Asthma und Arthritis nützlich werden .
Forschung & Entwicklung
Sie wird auch für Forschungs- und Entwicklungszwecke in wissenschaftlichen Studien verwendet, um neue Anwendungen zu erforschen und ihre Eigenschaften besser zu verstehen .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIARBIFSKYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379872 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
274910-19-9 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the interaction between 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is an essential enzyme for the replication cycle of the human immunodeficiency virus (HIV). This enzyme enables the integration of viral DNA into the host cell's genome, a crucial step for viral persistence. [] Compounds that can bind to and inhibit HIV-1 integrase are therefore of significant interest as potential antiretroviral therapies. The research paper you provided describes the structural analysis of this compound complexed with the core domain of HIV-1 IN. This structural information provides valuable insights into the binding mode of the compound and its potential mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)








